molecular formula C24H22N2O3 B1140515 Tetramethylrhodamine isothiocyanate CAS No. 107347-53-5

Tetramethylrhodamine isothiocyanate

Cat. No. B1140515
CAS RN: 107347-53-5
M. Wt: 386.4 g/mol
InChI Key: GWDSMXGVMUDVLH-UHFFFAOYSA-N
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Description

Tetramethylrhodamine isothiocyanate (TRITC) is an amine-reactive derivative of rhodamine. It is used as a fluorescent label for antibodies and other probes . It consists of a base tetramethylrhodamine molecule functionalized with an isothiocyanate reactive group . TRITC is a red-fluorescing marker and can be tracked through fluorescence microscopy .


Synthesis Analysis

TRITC is commonly conjugated to antibodies and proteins for cellular imaging applications . It forms a lipophilic cation in acidic pH and a hydrophilic zwitterion around neutral pH . The isothiocyanate group reacts with nucleophilic substituents (e.g., amino, hydroxyl, thiol) of biomolecules, providing the means of attaching a fluorescent label .


Molecular Structure Analysis

TRITC consists of a base tetramethylrhodamine molecule functionalized with an isothiocyanate reactive group at one of two hydrogen atoms on the bottom ring of the structure . It forms a lipophilic cation in acidic pH and a hydrophilic zwitterion around neutral pH .


Chemical Reactions Analysis

The amine-reactive TRITC can be used to create bright red-orange fluorescent bioconjugates with excitation/emission maxima ∼555/580 nm . The isothiocyanate group reacts with nucleophilic substituents (e.g., amino, hydroxyl, thiol) of biomolecules, providing the means of attaching a fluorescent label .


Physical And Chemical Properties Analysis

TRITC is soluble in water, ethanol, and acetone . It has maximum absorption and emission wavelengths of 540-546 nm in methanol . TRITC dissolves completely in DMSO at a rapid rate .

Scientific Research Applications

  • Immunochemical Applications : TMR isomers R and G are used in microbiological and immunochemical procedures. Isomer R has been found more efficacious than G in immunochemical work, making it valuable for understanding fluorescent staining and immunochemical activities of these reagents (Kramer, Klapper, & Miller, 1968).

  • Cellular Studies : TMR-labeled alpha-actinin has been incorporated into living fibroblast cells, demonstrating its utility in studying dynamic properties of proteins and structures in mammalian cells (Feramisco, 1979).

  • Single-Molecule Measurements : The optical behavior of TMR dimers has been investigated at the single-molecule level, demonstrating its application in understanding exciton dynamics in multichromophoric systems (Hernando et al., 2003).

  • Development of Fluorescence Probes : TMR derivatives have been developed as fluorescence probes for specific applications such as real-time imaging of hypochlorous acid generation inside phagosomes (Kenmoku et al., 2007).

  • Lymphocyte Activation Studies : TMR has been used to label lymphoid cells, facilitating the early detection of cellular responses in immunology (Nairn et al., 1979).

  • Protein Conjugation : The conjugation of immunoglobulins with TMR has been studied, highlighting its role in labeling antibodies for research purposes (Bergquist & Nilsson, 1974).

Mechanism of Action

TRITC accumulates in active mitochondria with intact membrane potentials. If the cells are healthy and have functioning mitochondria, the signal is bright. Upon loss of the mitochondrial membrane potential, TRITC accumulation ceases and the signal dims or disappears .

Safety and Hazards

TRITC may cause skin irritation, serious eye irritation, an allergic skin reaction, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

TRITC has been used extensively to label protein conjugates such as phalloidins for cytoskeleton counterstaining or antibody conjugates for immunofluorescence . For brighter conjugates and higher photostability, alternatives such as Alexa Fluor 555 dye are being explored . This work presents a first step to a more challenging project devoted to the development of integrated multiscale approaches and protocols for studying optical properties of fluoroprobes embedded in biological systems and/or encapsulated in nanoparticles of technological interest .

properties

IUPAC Name

3',6'-bis(dimethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3/c1-25(2)15-9-11-19-21(13-15)28-22-14-16(26(3)4)10-12-20(22)24(19)18-8-6-5-7-17(18)23(27)29-24/h5-14H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWDSMXGVMUDVLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)C)C5=CC=CC=C5C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80910299
Record name 3',6'-Bis(dimethylamino)-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80910299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

71639-08-2, 107347-53-5
Record name NSC243811
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243811
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3',6'-Bis(dimethylamino)-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80910299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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